2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the formation of the oxadiazole ring. One common synthetic route includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with hydrazine to produce the corresponding hydrazide. This hydrazide is subsequently cyclized with carbon disulfide and ammonia to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with 3,5-dimethyl-1H-pyrazole to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical, chemical, and biological properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is studied for its potential biological activities. It has shown promise in assays related to antimicrobial, antiviral, and anticancer properties.
Medicine
In the medical field, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone include:
2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-7-10(2)20(19-9)14(21)8-13-17-18-15(22-13)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEJTOUBVKFWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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